molecular formula C12H17BrO2 B8432472 1-(4-Bromo-phenyl)-hexane-1,6-diol

1-(4-Bromo-phenyl)-hexane-1,6-diol

Cat. No.: B8432472
M. Wt: 273.17 g/mol
InChI Key: SVFAORKVVKCQIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-phenyl)-hexane-1,6-diol is a brominated derivative of hexane-1,6-diol (C₆H₁₄O₂), featuring a 4-bromophenyl substituent at the first carbon of the hexane backbone. This structural modification introduces unique electronic and steric properties compared to its parent compound. Hexane-1,6-diol itself is a linear diol with hydroxyl groups at both termini, widely used in polymer synthesis (e.g., polyesters, polycarbonates, and polyurethanes) due to its flexibility and bifunctional reactivity .

Key properties of hexane-1,6-diol (for baseline comparison):

  • Molecular weight: 118.17 g/mol
  • Melting point: 315 ± 2 K
  • Density: 960 kg/m³ at 298.15 K
  • Applications: Polyester resins, automotive coatings, polyurethane chain extenders, and biodegradable plastics .

Properties

Molecular Formula

C12H17BrO2

Molecular Weight

273.17 g/mol

IUPAC Name

1-(4-bromophenyl)hexane-1,6-diol

InChI

InChI=1S/C12H17BrO2/c13-11-7-5-10(6-8-11)12(15)4-2-1-3-9-14/h5-8,12,14-15H,1-4,9H2

InChI Key

SVFAORKVVKCQIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CCCCCO)O)Br

Origin of Product

United States

Comparison with Similar Compounds

Hexane-1,6-diol vs. 1-(4-Bromo-phenyl)-hexane-1,6-diol

Property Hexane-1,6-diol This compound (Inferred)
Molecular Weight 118.17 g/mol ~215–230 g/mol (estimated)
Polarity High (due to terminal -OH groups) Reduced (bromophenyl group increases hydrophobicity)
Reactivity Bifunctional (OH groups) Enhanced electrophilicity (Br substituent may participate in aryl coupling)
Thermal Stability Stable up to decomposition (~315 K) Likely lower due to bromine’s destabilizing effects
Applications Polyesters, polyurethanes Potential use in flame retardants, specialty polymers requiring halogenated monomers

Key Differences :

  • Bromination may reduce biodegradability compared to unmodified hexane-1,6-diol-based polymers .

Comparison with Butane-1,4-diol (C₄H₁₀O₂)

Butane-1,4-diol is a shorter-chain diol used in polybutylene succinate (PBS), a biodegradable polyester.

Property Hexane-1,6-diol Butane-1,4-diol
Chain Length 6-carbon backbone 4-carbon backbone
Flexibility Higher (longer chain) Lower
Impact Strength Moderate (e.g., PHS polymers) Lower (PBS polymers)
Applications Automotive coatings, polycarbonates Packaging, disposable products

Impact of Bromophenyl Substitution :
this compound would further differ from butane-1,4-diol in terms of solubility and compatibility with hydrophobic matrices due to its aromatic substituent.

Comparison with Polycarbonate Diols (e.g., Diphenyl Carbonate Copolymers)

Hexane-1,6-diol is copolymerized with diphenyl carbonate to form polycarbonate diols (PCDLs) with high thermal stability .

Property Hexane-1,6-diol-based PCDL This compound (Inferred)
Thermal Stability High (stable under processing) Likely reduced (bromine may accelerate degradation)
Hydrophobicity Moderate Enhanced (bromophenyl group)
Flame Retardancy Low Potential improvement (bromine as flame retardant)

Functional Advantages :

  • Brominated derivatives could enhance flame retardancy in polyurethane foams or coatings, though at the cost of increased toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.